Beta-Amyloid (1-13), a peptide fragment derived from the larger amyloid precursor protein, is a significant focus of research in neurobiology, particularly concerning its role in Alzheimer's disease. This compound is characterized by its aggregation properties and neurotoxic effects, which are believed to contribute to the pathogenesis of neurodegenerative disorders. The peptide is commonly studied in both mouse and rat models to understand its implications in cognitive decline and synaptic dysfunction.
Beta-Amyloid (1-13) is synthesized from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. This specific fragment corresponds to the first 13 amino acids of the beta-amyloid peptide, which is known for its propensity to aggregate into plaques within the brains of individuals with Alzheimer's disease. The study of this peptide in animal models helps researchers elucidate its biological effects and potential therapeutic targets.
Beta-Amyloid (1-13) falls under the classification of peptides, specifically as a neurotoxic peptide. It is categorized within the broader group of amyloid peptides due to its structural characteristics and biological activity. The classification is essential for understanding its interactions at the molecular level and its implications in neurological disorders.
The synthesis of Beta-Amyloid (1-13) can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase synthesis involves assembling the peptide chain stepwise on a solid support, allowing for precise control over the sequence.
The choice of synthesis method depends on factors such as desired yield, purity, and specific applications. Solid-phase synthesis allows for high purity and yields but may require more sophisticated equipment. Recombinant methods can be more cost-effective for large-scale production but may necessitate additional purification steps.
Beta-Amyloid (1-13) consists of a sequence of amino acids that contributes to its unique structural properties. The primary structure includes the following amino acids:
The secondary structure often features beta-sheet formations, which are critical for its aggregation properties.
The molecular formula for Beta-Amyloid (1-13) can be represented as , with a molecular weight of approximately 1,439 Da. The peptide's conformation significantly influences its biological activity, particularly regarding aggregation into oligomers and fibrils.
Beta-Amyloid (1-13) undergoes several chemical reactions that are crucial for its function and toxicity:
The kinetics of these reactions can be studied using techniques such as fluorescence spectroscopy or circular dichroism spectroscopy to monitor changes in structure over time as aggregation progresses.
The mechanism by which Beta-Amyloid (1-13) exerts its effects involves several pathways:
Research indicates that oligomeric forms of Beta-Amyloid are particularly toxic, as they can impair long-term potentiation and lead to cognitive deficits in animal models.
Beta-Amyloid (1-13) appears as a white powder when synthesized. It is soluble in water and organic solvents such as dimethyl sulfoxide but may precipitate under certain conditions due to aggregation.
Key chemical properties include:
Relevant analyses include mass spectrometry for molecular weight determination and nuclear magnetic resonance spectroscopy for structural elucidation.
Beta-Amyloid (1-13) has several applications in scientific research:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: